![molecular formula C21H17N3O2 B2610146 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide CAS No. 897617-33-3](/img/structure/B2610146.png)
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide” is a chemical compound with the molecular formula C15H13N3O2S . It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . The synthesis involved a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrido[1,2-a]pyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring . The compound also contains a naphthamide group .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For instance, 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been involved in π-stacking interactions .Applications De Recherche Scientifique
Synthesis and Biological Activity
Pyrimidine derivatives have been synthesized and evaluated for their biological activities, including antimicrobial and insecticidal potentials. For instance, pyrimidine linked with pyrazole heterocyclics demonstrated significant activity against selected microorganisms and insects, indicating the potential of pyrimidine compounds in developing new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Novel Synthesis Methods
Research has also focused on developing novel synthesis methods for pyrimidine and related compounds. A study introduced a new approach for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds with antibacterial and fungicidal activity (Osyanin et al., 2014). This highlights the ongoing efforts to explore efficient synthesis routes for pyrimidine derivatives, which could be applied to N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide.
Structural Analysis
Crystal structure analysis of related compounds provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications. Studies have detailed the crystal structures of various pyrimidine derivatives, revealing their molecular interactions and structural characteristics (Subasri et al., 2017). Such structural analyses are fundamental in the development of pharmaceuticals and materials science.
Dual Activity as Cholinesterase and Aβ-Aggregation Inhibitors
Pyrimidine derivatives have been identified as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, offering potential therapeutic avenues for Alzheimer's disease (Mohamed et al., 2011). This dual inhibitory activity underscores the versatility of pyrimidine compounds in addressing complex biological targets.
Orientations Futures
Mécanisme D'action
Target of action
Pyrimidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Naphthalene derivatives also have a wide range of biological activities.
Biochemical pathways
Pyrimidine derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Given the biological activities associated with pyrimidine derivatives, it could potentially have a wide range of effects .
Propriétés
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-9-10-24-18(11-13)22-14(2)19(21(24)26)23-20(25)17-8-7-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXTVDPPNYLFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC4=CC=CC=C4C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
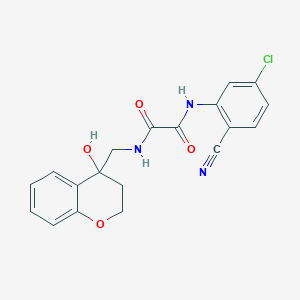

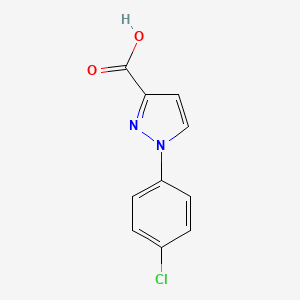
![N-(3-acetylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2610069.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)
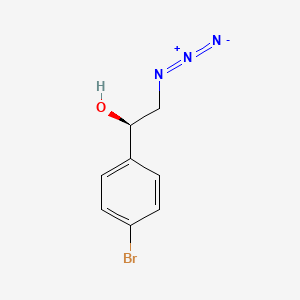

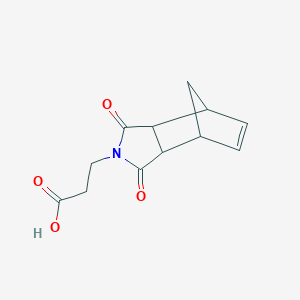
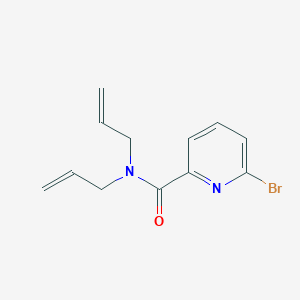

![2-methyl-6-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2610081.png)
![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-6-bromo-2H-chromen-2-ylidene)-3-fluoroaniline](/img/structure/B2610082.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylbenzohydrazide](/img/structure/B2610083.png)
![Ethyl 4-[3-(pyridin-2-yloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B2610086.png)
